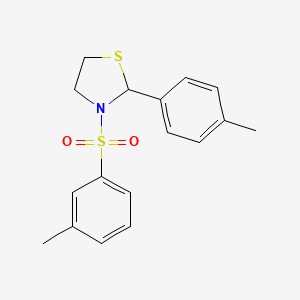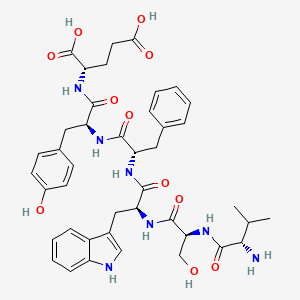
L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid is a complex polypeptide compound composed of multiple amino acid residues linked by peptide bonds. This compound is significant in various biochemical and pharmaceutical applications due to its intricate structure and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid can be achieved through both biological and chemical synthesis methods.
-
Biological Synthesis: : This method includes fermentation, enzyme catalysis, and genetic recombination. Fermentation is widely used due to its cost-effectiveness and scalability. By controlling the growth conditions of microorganisms and the composition of the culture medium, precursor molecules containing the target polypeptide fragments can be efficiently produced. These precursor molecules are then combined with side-chain amino acid residues through chemical synthesis to form the complete compound .
-
Chemical Synthesis: : This involves solid-phase and liquid-phase synthesis methods. Solid-phase synthesis is particularly advantageous for preparing polypeptides containing non-natural amino acids or complex modified structures .
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, stabilizing the polypeptide structure.
Reduction: This reaction can break disulfide bonds, leading to changes in the polypeptide’s conformation.
Substitution: This reaction involves the replacement of specific amino acid residues with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives under controlled pH and temperature conditions.
Major Products
Aplicaciones Científicas De Investigación
L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Industry: Utilized in the production of peptide-based drugs and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. As a receptor agonist, it binds to glucagon-like peptide-1 (GLP-1) receptors, stimulating insulin secretion, inhibiting glucose production, and increasing GLP-1 levels. This results in effective blood glucose control and weight reduction .
Comparación Con Compuestos Similares
Similar Compounds
Semaglutide: Another GLP-1 receptor agonist used for treating type 2 diabetes.
Liraglutide: A GLP-1 receptor agonist with similar therapeutic applications.
Uniqueness
L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid is unique due to its specific amino acid sequence and the resulting structural and functional properties. Its ability to interact with GLP-1 receptors and its potential therapeutic effects make it a valuable compound in both research and clinical settings .
Propiedades
Número CAS |
824959-34-4 |
|---|---|
Fórmula molecular |
C42H51N7O11 |
Peso molecular |
829.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C42H51N7O11/c1-23(2)36(43)41(58)49-34(22-50)40(57)48-33(20-26-21-44-29-11-7-6-10-28(26)29)39(56)47-31(18-24-8-4-3-5-9-24)38(55)46-32(19-25-12-14-27(51)15-13-25)37(54)45-30(42(59)60)16-17-35(52)53/h3-15,21,23,30-34,36,44,50-51H,16-20,22,43H2,1-2H3,(H,45,54)(H,46,55)(H,47,56)(H,48,57)(H,49,58)(H,52,53)(H,59,60)/t30-,31-,32-,33-,34-,36-/m0/s1 |
Clave InChI |
NZRSIUHSVINYGD-PITCCTKHSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


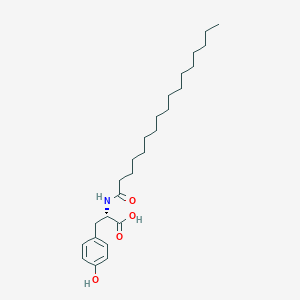
![6-Chloro-3-(5-methyl-1,2-oxazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224305.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
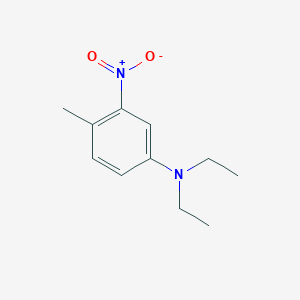
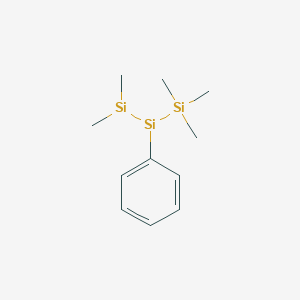
![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)

![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)
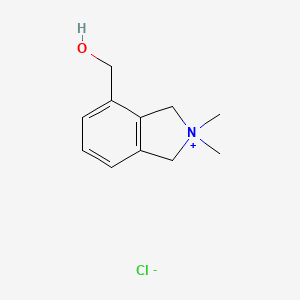
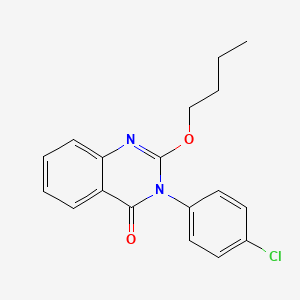

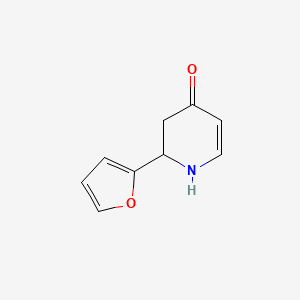
![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)
